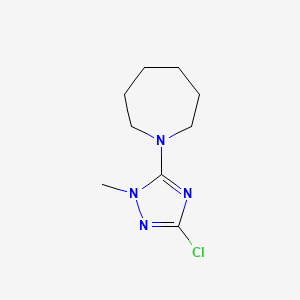

1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane” is a derivative of the 1,2,4-triazole family. Triazole compounds are known for their binding affinity with various cytochrome P 450 (CYP) proteins . They are often used as ligands for transition metals to create coordination complexes .

Chemical Reactions Analysis

1,2,4-triazole derivatives are known to participate in various chemical reactions. For instance, they have been used in the synthesis of anticancer agents . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Applications De Recherche Scientifique

Synthesis and Reactions

- The synthesis of 1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)azepane is part of broader research into the formation of 1,2,4-triazole derivatives. These compounds are significant for their application in synthesizing nucleosides, which are valuable in medicinal chemistry and drug development (Al-Masoudi et al., 1999).

Molecular and Spectroscopic Analysis

- Detailed molecular and spectroscopic analysis of similar triazole compounds, which include studies of their vibrational frequencies and nonlinear optical properties, provides insights into the electronic behavior of these compounds. Such analyses are essential for understanding the structural and electronic characteristics of triazole derivatives (Evecen et al., 2018).

Applications in Energetic Materials

- Research into bicyclic azolium salts, which are chemically related to 1,2,4-triazoles, reveals their potential as energetic materials. This is relevant for applications in areas such as propellants and explosives (Gao et al., 2006).

Transformation to Bioactive Cyclic Ketals

- The transformation of triazole derivatives into bioactive cyclic ketals is another area of interest. These transformations are important for the synthesis of compounds with potential pharmacological applications (Talismanov et al., 2021).

Fungicidal Activities

- Studies have been conducted on the fungicidal activities of triazole derivatives, highlighting their potential use in agriculture as fungicides (Talismanov & Popkov, 2007).

Antimicrobial and Anticancer Properties

- Research into benzoxepine-1,2,3-triazole hybrids demonstrates their effectiveness against certain bacterial strains and their potential as anticancer agents, showing the broad scope of biomedical applications for triazole compounds (Kuntala et al., 2015).

Ionic Liquids

- Triazole derivatives have been explored for their use in creating new families of ionic liquids. These ionic liquids have a variety of applications, including in green chemistry and as alternatives to volatile organic compounds (Belhocine et al., 2011).

Bioactivity Studies

- The synthesis of triazole compounds containing different functional groups has been linked to studies of their anti-acetylcholinesterase activity, which is relevant in the context of treating diseases like Alzheimer's (Holan et al., 1997).

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole moiety, such as imidazole, have been known to exhibit a broad range of biological activities . They are involved in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s worth noting that compounds containing the 1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Propriétés

IUPAC Name |

1-(5-chloro-2-methyl-1,2,4-triazol-3-yl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN4/c1-13-9(11-8(10)12-13)14-6-4-2-3-5-7-14/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVHJJQEPCUEME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)N2CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole](/img/structure/B2411499.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2411503.png)

![3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2411506.png)

![2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2411507.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)

![N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411515.png)

![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2411520.png)